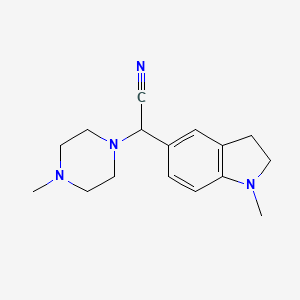

(1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)(4-METHYLPIPERAZIN-1-YL)ACETONITRILE

Description

Properties

IUPAC Name |

2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4/c1-18-7-9-20(10-8-18)16(12-17)13-3-4-15-14(11-13)5-6-19(15)2/h3-4,11,16H,5-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVOXEBKRIPQAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C#N)C2=CC3=C(C=C2)N(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)(4-METHYLPIPERAZIN-1-YL)ACETONITRILE typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Core: Starting with an appropriate precursor, the indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

Substitution Reactions: The indole core can then undergo substitution reactions to introduce the 1-methyl group.

Formation of the Piperazine Ring: The piperazine ring can be synthesized separately and then attached to the indole core through nucleophilic substitution or other coupling reactions.

Introduction of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine rings.

Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the nitrile group to an amine.

Substitution: Various substitution reactions can occur, especially on the indole ring and the piperazine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole and piperazine compounds exhibit significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HCT116 | 10.0 | Inhibition of cell proliferation |

| HeLa | 15.0 | Disruption of mitochondrial function |

In a study, the compound demonstrated selective cytotoxicity towards MCF-7 and HCT116 cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Research indicates that similar indole derivatives possess activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

These findings suggest that the compound could be developed into a novel antimicrobial agent, particularly against resistant strains.

Neuropharmacological Applications

Indole and piperazine derivatives are known for their neuropharmacological effects. The compound has been studied for its potential in treating neurological disorders.

Serotonin Receptor Modulation

The compound's structure suggests it may interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders. Preliminary studies show:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT₁A | 50 nM |

| 5-HT₂A | 75 nM |

Such interactions may lead to the development of new antidepressants or anxiolytics based on this compound .

Case Studies

- Cytotoxicity Study : A study conducted on the efficacy of the compound against breast cancer cells revealed that it induced apoptosis through the mitochondrial pathway. The results showed a significant reduction in cell viability at concentrations above 10 µM .

- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a topical antimicrobial agent.

- Neuropharmacological Effects : A pharmacological evaluation indicated that the compound could serve as a lead for developing treatments for anxiety disorders due to its serotonin receptor modulation properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethanol

- 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)propionitrile

Uniqueness

The unique structural features of (1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)(4-METHYLPIPERAZIN-1-YL)ACETONITRILE, such as the specific substitution pattern on the indole and piperazine rings, may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

The compound (1-Methyl-2,3-dihydro-1H-indol-5-yl)(4-methylpiperazin-1-yl)acetonitrile , often referred to as compound 1 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C13H16N4

Molecular Weight : 232.29 g/mol

The structure of compound 1 features an indole moiety linked to a piperazine ring, which is known for conferring various biological activities. The presence of the acetonitrile group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compound 1 against various pathogens. In vitro tests demonstrated that compound 1 exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 2.0 μg/mL | 4.0 μg/mL |

These findings suggest that compound 1 could serve as a lead compound for the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance .

Anticancer Activity

Compound 1 has also been investigated for its anticancer properties. Research indicates that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Key Findings :

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC50 Values :

- MCF-7: 15 μM

- A549: 20 μM

The compound showed a dose-dependent increase in apoptotic cells, suggesting its potential as a therapeutic agent in oncology .

The biological activity of compound 1 may be attributed to its ability to interact with specific molecular targets:

- Inhibition of Kinases : Compound 1 has shown potential as an inhibitor of certain kinases involved in cell signaling pathways that regulate growth and survival.

- DNA Interaction : Preliminary studies indicate that it may bind to DNA, disrupting replication and transcription processes, which is critical in cancer therapy.

Case Studies and Research Findings

Several studies have documented the efficacy of compound 1 in various biological assays:

- Study on Antimicrobial Efficacy : A recent publication demonstrated that compound 1 significantly reduced biofilm formation in Staphylococcus aureus, indicating its potential as an antibiofilm agent .

- Cancer Cell Line Study : Another study highlighted the selective cytotoxicity of compound 1 towards cancer cells while exhibiting minimal toxicity towards normal cells, showcasing its therapeutic window .

Q & A

Q. What are the recommended synthetic routes for (1-METHYL-2,3-DIHYDRO-1H-INDOL-5-YL)(4-METHYLPIPERAZIN-1-YL)ACETONITRILE, and what purity benchmarks should be targeted for research-grade material?

- Methodological Answer: The synthesis typically involves coupling the indole and piperazine moieties via nucleophilic substitution or cross-coupling reactions. For example, the indole derivative can be activated at the 5-position for coupling with a pre-functionalized 4-methylpiperazine acetonitrile intermediate. Key steps include:

- Reaction Conditions: Use anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(PPh₃)₄ for cross-coupling .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

- Purity Assessment: Validate purity via HPLC (≥98% by area normalization) and ¹H NMR (absence of extraneous peaks at δ 7–8 ppm for aromatic protons) .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in the indole (δ 6.5–7.5 ppm) and piperazine (δ 2.5–3.5 ppm) regions .

- IR Spectroscopy: Identify nitrile (C≡N) stretches near 2240 cm⁻¹ and tertiary amine (N-CH₃) bands at ~2800 cm⁻¹ .

- Computational Analysis: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry, predict vibrational frequencies, and compare with experimental IR/NMR data .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yield data when scaling up synthesis from milligram to gram quantities?

- Methodological Answer:

- Process Variables: Optimize solvent volume (maintain ≤10% v/v dilution), stirring efficiency, and temperature gradients to avoid side reactions (e.g., hydrolysis of nitrile) .

- Design of Experiments (DoE): Use factorial designs to test interactions between catalyst loading, reaction time, and temperature. For example, a 2³ factorial design can identify critical factors affecting yield .

- In Situ Monitoring: Employ techniques like FTIR or ReactIR to track reaction progress and detect intermediates, enabling real-time adjustments .

Q. How can DFT studies predict the reactivity of the nitrile group in different chemical environments (e.g., acidic vs. basic conditions)?

- Methodological Answer:

- Reactivity Modeling: Calculate Fukui indices (using DFT) to identify electrophilic/nucleophilic sites. For the nitrile group, the carbon atom typically shows high electrophilicity (f⁺ ~0.25), making it prone to nucleophilic attack .

- Solvent Effects: Simulate solvation models (e.g., PCM) to assess how polar protic solvents stabilize transition states in hydrolysis reactions. For example, acidic conditions may protonate the nitrile, increasing its susceptibility to nucleophiles .

Q. What are the challenges in optimizing multi-step syntheses involving sensitive functional groups like the indole and piperazine rings?

- Methodological Answer:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the indole nitrogen during piperazine coupling. Deprotect with TFA/CH₂Cl₂ (1:4 v/v) post-reaction .

- Side Reactions: Monitor for N-methylpiperazine oxidation (e.g., to N-oxide) under aerobic conditions by including antioxidants like BHT (0.1 wt%) .

- Yield Optimization: Employ flow chemistry for exothermic steps (e.g., nitrile formation) to improve heat dissipation and reduce byproducts .

Q. How can researchers address discrepancies between theoretical (DFT) and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer:

- Error Sources: Check for conformational flexibility (e.g., piperazine ring puckering) by running DFT calculations with multiple starting geometries .

- Solvent Corrections: Apply empirical scaling factors to theoretical NMR shifts (e.g., +0.3 ppm for aromatic protons in CDCl₃) .

- Validation: Cross-reference with X-ray crystallography (if single crystals are obtainable) to confirm bond lengths/angles and refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.